3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 4-chlorothiophenol with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2,5-Dibromothiophene: Used as a precursor for the synthesis of conjugated polymers and organic semiconductors.
Thiophene-3-carboxaldehyde: Employed in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other thiophene derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYQELDQXHZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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